

Application Notes and Protocols for F3226-1387 in Cell-Based Assays

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Compound of Interest

Compound Name: F3226-1387

Cat. No.: B2360956

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Introduction

F3226-1387 is a potent inhibitor of the *Entamoeba histolytica* O-acetylserine sulfhydrylase (EhOASS3) enzyme.[1][2][3] This enzyme is a key component of the sulfur assimilatory de novo L-cysteine biosynthetic pathway, which is essential for the parasite's proliferation and defense against oxidative stress.[2] Notably, this pathway is absent in humans, making EhOASS3 a promising therapeutic target for the treatment of amebiasis.[2] **F3226-1387** has been shown to suppress the growth of *E. histolytica* trophozoites in vitro.[1][2][3]

These application notes provide detailed information on the solubility of **F3226-1387** and protocols for its use in cell-based assays to evaluate its anti-amoebic activity.

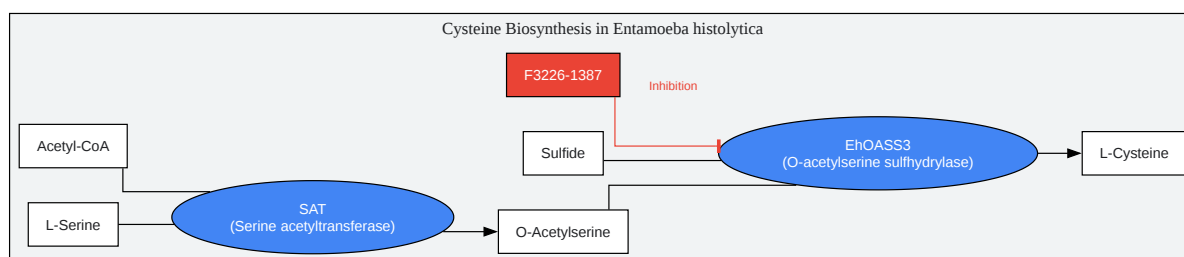
Compound Information and Solubility

A summary of the key properties of **F3226-1387** is provided in the table below.

Property	Value	Source
Compound ID	F3226-1387 (also known as HY-N10471)	[1][2]
CAS Number	618877-25-1	[1][2]
Molecular Formula	C ₂₃ H ₁₅ ClN ₂ O ₅	[1][2]
Molecular Weight	434.83 g/mol	[1][2]
Target	Entamoeba histolytica O-acetylserine sulphydrylase 3 (EhOASS3)	[1][2]
Biological Activity	IC ₅₀ = 38 µM	[1][2][3]
Solubility	10 mM in DMSO	[1]

Signaling Pathway

F3226-1387 targets the cysteine biosynthetic pathway in *Entamoeba histolytica*. This pathway is crucial for the parasite's survival and involves two key enzymes: Serine acetyltransferase (SAT) and O-acetylserine sulphydrylase (OASS), also known as cysteine synthase. **F3226-1387** specifically inhibits the EhOASS3 isoform.



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Figure 1: Cysteine Biosynthesis Pathway Inhibition by **F3226-1387**.

Experimental Protocols

The following are generalized protocols for the culture of *Entamoeba histolytica* and the subsequent evaluation of **F3226-1387** efficacy in a cell-based growth inhibition assay.

Culturing *Entamoeba histolytica* Trophozoites

E. histolytica trophozoites (e.g., strain HM-1:IMSS) are cultured axenically in TYI-S-33 medium supplemented with serum and antibiotics.

Materials:

- TYI-S-33 medium base
- Heat-inactivated adult bovine serum (15%)
- Diamond vitamin Tween 80 solution (2.3%)
- Penicillin-Streptomycin solution (to final concentrations of 80 U/mL and 80 µg/mL, respectively)
- Glass culture tubes
- Incubator at 35-37°C

Procedure:

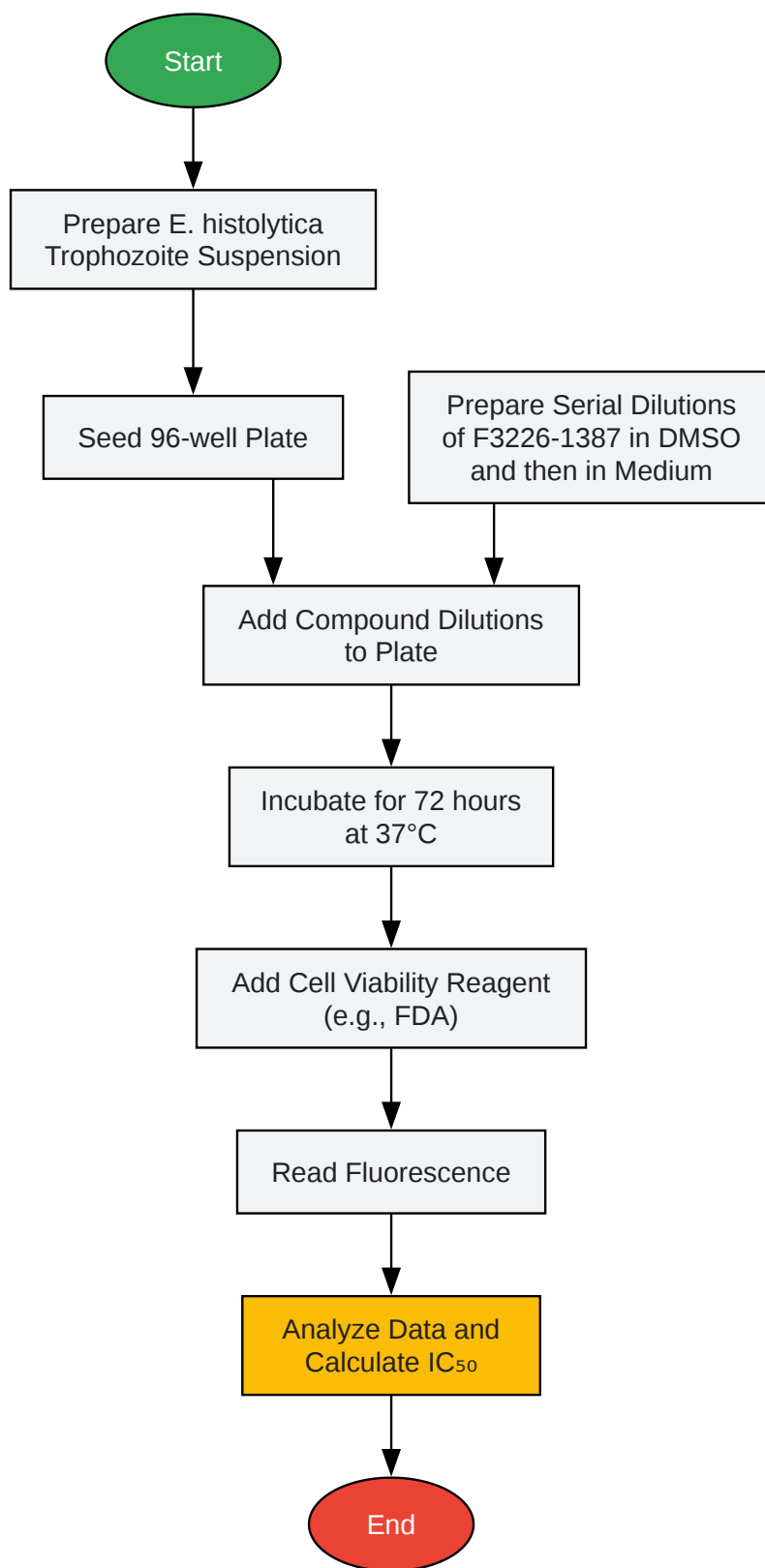
- Prepare complete TYI-S-33 medium by aseptically adding the required supplements to the medium base.
- Maintain *E. histolytica* trophozoites in glass culture tubes at 35-37°C.^[4]
- Subculture the trophozoites every 72 hours by chilling the tubes in an ice-water bath for 10 minutes to detach the cells.

- Aseptically transfer an appropriate volume of the cell suspension to a fresh tube containing pre-warmed complete TYI-S-33 medium.
- Monitor cell growth and morphology using an inverted microscope.

Growth Inhibition Assay

This protocol outlines the steps to determine the inhibitory effect of **F3226-1387** on the proliferation of *E. histolytica* trophozoites.

Workflow Diagram:



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Figure 2: Workflow for *E. histolytica* Growth Inhibition Assay.

Materials:

- E. histolytica trophozoites in logarithmic growth phase
- Complete TYI-S-33 medium
- **F3226-1387**
- DMSO (cell culture grade)
- 96-well black, clear-bottom microplates
- Cell viability reagent (e.g., Fluorescein diacetate - FDA)
- Phosphate-buffered saline (PBS)
- Multichannel pipette
- Plate reader with fluorescence capabilities

Procedure:

- Compound Preparation: a. Prepare a 10 mM stock solution of **F3226-1387** in DMSO.[1] b. Perform serial dilutions of the stock solution in complete TYI-S-33 medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically $\leq 0.5\%$).
- Cell Seeding: a. Harvest E. histolytica trophozoites during the logarithmic growth phase. b. Count the cells using a hemocytometer to determine the cell density. c. Dilute the cell suspension in complete TYI-S-33 medium to a final density of approximately 1×10^4 cells per well in a 96-well plate.[5]
- Assay Execution: a. Seed the 96-well plates with the prepared cell suspension. b. Add the various dilutions of **F3226-1387** to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated cells (medium only). c. Seal the plates and incubate at 37°C for 72 hours.[5]

- Viability Assessment: a. After the incubation period, carefully aspirate the medium from each well. b. Add a cell viability dye, such as fluorescein diacetate (FDA), to each well at a concentration of 20 µg/mL, diluted in medium.[5] c. Incubate the plates for 20-30 minutes at 37°C.[5] d. Aspirate the FDA solution and wash the wells with 100 µL of 1X PBS.[5] e. Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for fluorescein.
- Data Analysis: a. Calculate the percentage of growth inhibition for each concentration of **F3226-1387** relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Disclaimer

These protocols are intended for research use only and should be adapted and optimized by the end-user for their specific experimental conditions. Standard laboratory safety procedures should be followed at all times.

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